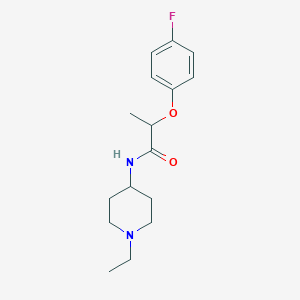

![molecular formula C14H15N3O3 B4614724 5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)

5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 273.11134135 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Dyes Synthesis

Research shows the potential of pyrazole-4-carboxylic acid derivatives in producing heterocyclic dyes. For instance, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used to react with various diazo salts and aniline derivatives, leading to the formation of mono-/bi-heterocyclic dyes. These dyes' properties, like the maximum wavelength of absorption (λmax), depend on the substituent effects on aromatic rings and the type of heterocyclic rings involved (Tao et al., 2019).

Synthesis of Heterocyclic γ-Amino Acids

In another study, 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids, have been synthesized via a cross-Claisen condensation method. These compounds are valuable in mimicking the secondary structures of proteins such as helices and β-sheets (Mathieu et al., 2015).

Structural and Spectral Investigations

A study focused on a biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical methods to characterize its structure and properties. This included techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).

Synthesis of Carbonic Anhydrase Inhibitors

Pyrazole carboxylic acid amides have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are essential for understanding the molecular interactions and potential therapeutic applications of these compounds (Bülbül et al., 2008).

Corrosion Inhibition

Pyranopyrazole derivatives have been studied as inhibitors for mild steel corrosion in acidic solutions. Such research is crucial in materials science, particularly in understanding the mechanisms of corrosion inhibition and designing more effective corrosion inhibitors (Yadav et al., 2016).

Properties

IUPAC Name |

5-[(2,4-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-4-5-11(9(2)6-8)16-13(18)12-10(14(19)20)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJFTPHFZMPPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)

![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)

![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)

![3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)

![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)

![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)

![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)